molecular formula C24H24Cl2N2O7 B118806 Quinazolinium, 3-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-2-methyl-4-oxo-, perchlorate CAS No. 143579-10-6

Quinazolinium, 3-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-2-methyl-4-oxo-, perchlorate

Cat. No.: B118806
CAS No.: 143579-10-6
M. Wt: 521.3 g/mol
InChI Key: YGZABOCGGQNPQV-UHFFFAOYSA-N
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Description

Quinazolinium, 3-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)methyl)-3,4-dihydro-2-methyl-4-oxo-, perchlorate, also known as this compound, is a useful research compound. Its molecular formula is C24H24Cl2N2O7 and its molecular weight is 521.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-2-methylquinazolin-1-ium-4-one;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN2O3.ClHO4/c1-16-26(15-17-8-13-22(29-2)23(14-17)30-3)21-7-5-4-6-20(21)24(28)27(16)19-11-9-18(25)10-12-19;2-1(3,4)5/h4-14H,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKUWGYIOAIGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl)CC4=CC(=C(C=C4)OC)OC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143579-10-6
Record name Quinazolinium, 3,4-dihydro-3-(4-chlorophenyl)-1-((3,4-dimethoxyphenyl)methyl)-2-methyl-4-oxo-,perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143579106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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